molecular formula C9H16Cl2N4 B2763428 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1365988-09-5

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No.: B2763428
CAS No.: 1365988-09-5
M. Wt: 251.16
InChI Key: NYDAITYBOQGFJB-UHFFFAOYSA-N
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Description

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring attached to a pyrimidine core, with a methyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4)

    Solvents: Chloroform (CHCl3), Dimethyl sulfoxide (DMSO)

    Catalysts: Cesium carbonate (Cs2CO3)

Major Products Formed

The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-(piperazin-1-yl)pyrimidine dihydrochloride is unique due to its specific substitution pattern and its ability to inhibit multiple pathways involved in neuroinflammation and neuroprotection. This makes it a valuable compound for research in neurodegenerative diseases and other related fields.

Properties

IUPAC Name

4-methyl-6-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-8-6-9(12-7-11-8)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDAITYBOQGFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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